N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-16-6-10-18(11-7-16)23-15-14-22-17-8-12-20(13-9-17)24-19-4-2-1-3-5-19/h1-13,22H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVZGJSRHLBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Aminophenol Derivatives
- Reactants: 3-fluoro-4-aminophenol (fluoro-PAP) and organic acid anhydrides (preferably diacetyl oxide or propionic anhydride).
- Reaction Conditions:
- Temperature: 0–50°C, preferably 10–20°C
- Time: 2–5 hours
- Solvent: Ethylene dichloride (or similar chlorinated solvents)
- Molar Ratio: 0.95–1.50:1 (fluoro-PAP to acid anhydride), ideally 1.05–1.20:1
fluoro-PAP + organic acid anhydride → fluoro-4-acetamidophenol
- Mild conditions prevent side reactions and degradation.
- High selectivity yields pure intermediates with minimal by-products.
Condensation with Chlorinated Trifluoromethyl Benzene
- Reactants: Fluoro-4-acetamidophenol and 3,4-dichlorotrifluoromethyl benzene.
- Reaction Conditions:
- Temperature: 110–130°C (more generally 20–160°C, with an optimal range)
- Time: 3–6 hours
- Solvent: Polar solvents such as ethanol or acetonitrile
- Base: Alkali such as sodium hydroxide or potassium hydroxide
fluoro-4-acetamidophenol + chlorinated trifluoromethyl benzene → fluoro-4-(2-chlorophenoxy) acetanilide
- Elevated temperatures facilitate the condensation.
- The reaction proceeds via nucleophilic aromatic substitution, forming the phenoxy linkage.
Hydrolysis and Neutralization to Final Product
- Reactants: Acetanilide intermediate
- Conditions:
- Acidolysis with hydrochloric acid or sulfuric acid at 40–90°C
- Followed by neutralization with potassium hydroxide or sodium hydroxide
- Solvent: Alcohols (methanol, ethanol) and water mixture
fluoro-4-(2-chlorophenoxy) acetanilide + acid → N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline + acetic acid derivative
- Acid hydrolysis cleaves the acetamide group, yielding the target aniline.
- Neutralization stabilizes the product and facilitates purification.
Data Table Summarizing the Preparation Methods
| Step | Reactants | Conditions | Solvent | Key Features | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | 3-fluoro-4-aminophenol + organic acid anhydride | 0–50°C, 2–5 hours | Ethylene dichloride | Mild acylation, high selectivity | High purity intermediate |
| 2 | Fluoro-4-acetamidophenol + chlorinated trifluoromethyl benzene | 110–130°C, 3–6 hours | Ethanol or acetonitrile | Nucleophilic substitution, phenoxy linkage | Good yield, high purity |
| 3 | Acetanilide + acid (HCl or H2SO4) | 40–90°C | Alcohol/water mixture | Hydrolysis of acetamide | Final product with high purity |
Research Findings and Optimization
-
- Mild temperatures (10–20°C) for acylation minimize side reactions.
- Elevated temperatures (110–130°C) optimize condensation efficiency.
- Acid hydrolysis at 40–90°C ensures complete deprotection without degradation.
-
- High-purity 3-fluoro-4-aminophenol and chlorinated benzene derivatives improve overall yield and purity.
- The use of readily available anhydrides and solvents reduces costs.
Environmental and Economic Aspects:
- The process generates minimal waste ("three wastes") and uses low-cost raw materials.
- The synthetic route is short and efficient, suitable for industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in creating more complex molecules through reactions such as:
- Substitution Reactions : It can undergo electrophilic substitution to form various derivatives.
- Coupling Reactions : Acts as a coupling agent in the synthesis of azo dyes and other complex organic materials.
Biological Studies
The compound has been investigated for its biological activity, notably in:
- Anticancer Research : Studies have demonstrated its potential to inhibit cancer cell proliferation. For instance, it has shown effectiveness against prostate (PC-3) and breast (MCF-7) cancer cells by inducing apoptosis through specific signaling pathways like JNK.
| Concentration (µM) | PC-3 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 20 | 30 |
This table illustrates the dose-dependent relationship between the concentration of this compound and cell viability, highlighting its potential as an anticancer agent.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in cancer progression, such as:
- Phosphoinositide 3-Kinase (PI3K) : Essential for cell growth and survival.
- Mammalian Target of Rapamycin (mTOR) : Plays a critical role in regulating cell metabolism, growth, and proliferation.
In one study, at a concentration of 20 µM, significant inhibition of Akt phosphorylation was observed, indicating effective modulation of the PI3K/Akt/mTOR pathway.
Neuropharmacological Effects
The interaction of this compound with serotonin receptors suggests its potential application in treating mood disorders. Its biased agonism at the 5-HT1A receptor has been linked to antidepressant-like effects in preclinical models, indicating promise for central nervous system disorders.
Case Study 1: Anticancer Properties
In a controlled study on PC-3 and MCF-7 cells, this compound was administered at varying concentrations. The results indicated a clear correlation between increased dosage and enhanced apoptosis rates.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit pathways critical for cancer cell survival. The findings revealed that treatment with this compound significantly reduced Akt phosphorylation at concentrations relevant to therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., nitro, methoxy) enhances solubility in polar solvents. For example, 4-(2-methoxyethoxy)-N-methylaniline () is soluble in ethanol and ethyl acetate due to its ether and amine groups . In contrast, the target compound’s chlorophenoxy groups may reduce water solubility.
- Melting Points : Schiff bases (e.g., ) exhibit higher melting points (402–404 K) due to crystalline packing and intermolecular hydrogen bonding , whereas alkylated anilines () may have lower melting points owing to flexible side chains.
Research Findings and Data Tables
Table 1: Comparative Yields and Reaction Conditions
Table 2: Substituent Effects on Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity (Relative) |
|---|---|---|---|
| This compound | 352.82 | Phenoxy, Chloro, Amine | Moderate |
| 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline | 274.73 | Imine, Methoxy | High |
| 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline | 381.40 | Ethoxy, Nitro | High |
Biological Activity
N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHClO
The compound features a chlorophenoxy group and an aniline moiety, which contribute to its biological activity. The presence of the chlorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific proteins and enzymes, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, making it a valuable compound for research in pharmacology and biochemistry.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be pivotal in disease pathways.
- Protein Binding : It can bind to proteins, influencing their function and stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This property makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The results are summarized in Table 1.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Activity : In a recent study, this compound was tested on human melanoma cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific chitinases involved in nematode development, suggesting a dual-target mechanism that could enhance its efficacy against parasitic infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Closantel | Moderate | No |
| Phenylbutazone | Yes | Moderate |
Q & A
Basic: What are the recommended synthetic routes for N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A common approach is to react 4-phenoxyaniline with 2-(4-chlorophenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Key optimization parameters include:
- Catalyst selection : Titanium-based catalysts (e.g., Ti(OiPr)₄) improve regioselectivity in alkylation steps .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol or THF may favor crystallization during purification .
- Purification : Flash chromatography (SiO₂, hexane/EtOAc gradients) or recrystallization from ethanol yields >95% purity .
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR for characteristic signals:
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. High-resolution data (≤1.0 Å) is critical for distinguishing between rotational isomers of the phenoxy groups .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurities. Methodological strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., unreacted 4-phenoxyaniline) that may interfere with biological assays .
- Dose-response standardization : Conduct IC₅₀ assays under controlled pH (7.4) and temperature (37°C) to minimize variability .
- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed ethyl linker) that alter activity .
Advanced: What computational methods are suitable for studying the electronic effects of substituents on this compound’s reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is recommended:
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., chlorophenoxy group) to predict nucleophilic attack sites .
- Transition state analysis : Calculate activation energies for key steps (e.g., SN2 displacement) to optimize reaction pathways .
- Solvent modeling : Use implicit solvent models (PCM or SMD) to simulate solvent effects on reaction kinetics .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
It serves as:
- ATF4 inhibitor precursor : Modifications to the ethyl linker or chlorophenoxy group enhance binding to ATF4, a target in cancer therapy .
- Schiff base intermediate : React with aldehydes (e.g., 5-nitrothiophene carboxaldehyde) to form bioactive imines for antimicrobial studies .
Advanced: How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
Crystallization hurdles (e.g., polymorphism, twinning) require tailored approaches:
- Solvent screening : Test mixed solvents (e.g., ethanol/diethyl ether) to induce slow nucleation .
- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) .
- Twinning mitigation : Refine data with SHELXL’s TWIN/BASF commands to account for pseudo-merohedral twinning .
Basic: What analytical techniques are critical for assessing the stability of this compound under storage?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, then analyze via:
- TGA/DSC : Detect decomposition temperatures (>200°C indicates thermal stability) .
- UV-Vis spectroscopy : Monitor absorbance shifts (λ_max ~270 nm) to track degradation .
Advanced: How can regioselectivity issues in modifying the aniline or chlorophenoxy groups be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
